

Tcmcb07 Demonstrates Favorable Safety Profile and Potential Efficacy in Early Clinical Trials

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Compound of Interest

Compound Name: Tcmcb07

Cat. No.: B12371292

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Tcmcb07, a novel antagonist of the melanocortin type 3 and 4 receptors (MC3R/MC4R), has shown promising results in a Phase 1 clinical trial involving healthy volunteers. The study revealed that the drug was well-tolerated and hinted at potential efficacy in increasing body weight and appetite, effects that are now being investigated in a Phase 2 trial for patients with cancer-related cachexia.

This guide provides a comprehensive comparison of **Tcmcb07** to placebo based on the available clinical trial data, detailing the experimental protocols, and presenting the findings in structured tables and diagrams for researchers, scientists, and drug development professionals.

Experimental Protocols

A Phase 1, single-center, double-blind, randomized, sequential dose-escalation study (NCT05529849) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Tcmcb07** in healthy subjects.^[1] The study consisted of two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.^[1]

In the SAD phase, 40 subjects were enrolled into five cohorts, while the MAD phase enrolled 36 subjects into three cohorts.^[1] Within each cohort, subjects were randomized to receive either a subcutaneous injection of **Tcmcb07** or a matching placebo. In the MAD phase, participants received daily subcutaneous injections for five consecutive days.^[1]

The primary endpoints of the study were safety and tolerability, assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.^{[1][2]} The secondary endpoint was the characterization of the pharmacokinetic profile of **Tcmcb07**, including parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).^{[1][2]}

Following the promising results from the Phase 1 trial, a Phase 2 clinical trial has been initiated. This study will enroll approximately 100 patients with stage IV metastatic colorectal cancer who are starting or undergoing chemotherapy.^{[2][3]} The primary goal of this ongoing trial is to assess the efficacy of **Tcmcb07** in preventing weight loss, a common and debilitating side effect of cancer and its treatment.^{[2][3]}

Data Presentation

Safety and Tolerability: Phase 1 (Healthy Subjects)

The preliminary analysis of the Phase 1 study indicated that **Tcmcb07** was well-tolerated by healthy volunteers.^[1] No drug-related serious adverse events, abnormal vital signs, or abnormal electrocardiograms were reported.^{[1][2]} The most frequently observed study-related adverse event was injection site reactions, which were all graded as mild (Grade 1) or moderate (Grade 2).^{[1][2]}

Table 1: Summary of Adverse Events in the Phase 1 Trial

Adverse Event Category	Tcmcb07	Placebo
Serious Adverse Events	0	0
Most Common Adverse Event	Injection Site Reaction (Grade 1-2)	Not Reported
Abnormal Vital Signs	None Reported	None Reported
Abnormal ECGs	None Reported	None Reported

Note: Detailed frequency and a direct comparison of all adverse events between the **Tcmcb07** and placebo groups are not yet publicly available.

Pharmacokinetics: Phase 1 (Healthy Subjects)

Pharmacokinetic analysis from the Phase 1 trial revealed that the C_{max} and AUC of **Tcmcb07** were higher than what had been anticipated based on preclinical studies in rats and dogs.^[1] This finding led to a dose adjustment in the third cohort of the MAD phase to ensure that the maximum concentration did not surpass that of the highest dose in the SAD phase.^[1]

Detailed quantitative pharmacokinetic data (e.g., C_{max}, AUC, T_{1/2}) for each dose cohort are not yet publicly available.

Efficacy-Related Observations: Phase 1 (Healthy Subjects)

Although the Phase 1 study was not designed to measure efficacy, preliminary data from the MAD cohorts suggested a potential effect on body weight and appetite.^[1] A statistically significant difference in weight change from baseline to the end of the study was observed between the **Tcmcb07** and placebo groups in the second and third MAD cohorts.^{[1][2]}

Table 2: Efficacy-Related Outcomes in the Phase 1 MAD Cohorts

Outcome Measure	Tcmcb07 Group	Placebo Group	p-value
Change in Body Weight (MAD Cohorts 2 & 3)	+1.07 kg (relative to placebo)	Not Applicable	0.0195
Ease of Eating Meals (VAS Hunger Scale)	15% greater ease (relative to placebo)	Not Applicable	0.0497 (at one time point)

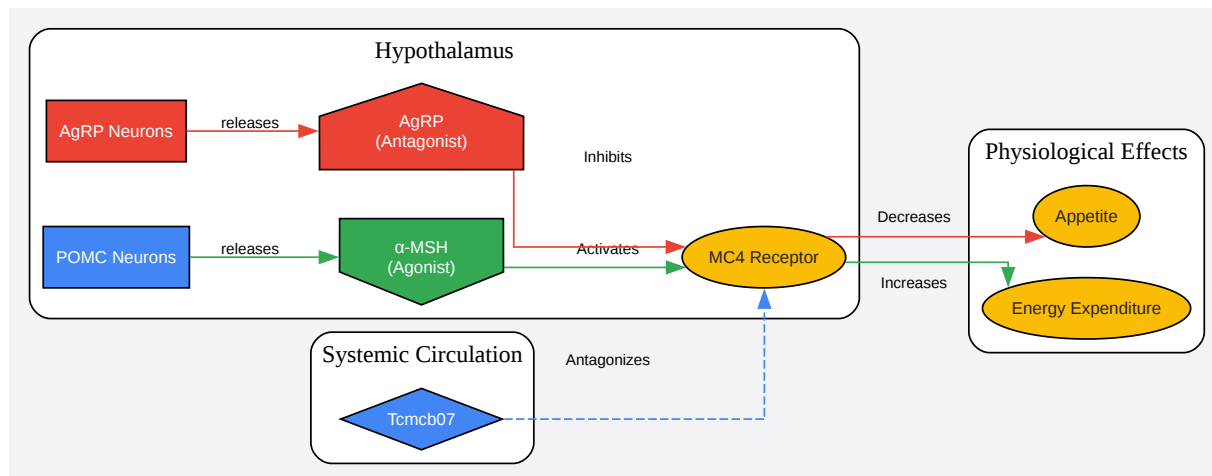
VAS = Visual Analog Scale

Mandatory Visualizations

Signaling Pathway of Tcmcb07

Tcmcb07 acts as an antagonist to the melanocortin 3 and 4 receptors (MC3R and MC4R).^[1] These receptors are key components of the central melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis, appetite, and body weight. The natural

agonist for these receptors is α -melanocyte-stimulating hormone (α -MSH), which reduces appetite. **Tcmcb07** blocks the action of α -MSH, thereby promoting appetite and an increase in body weight.

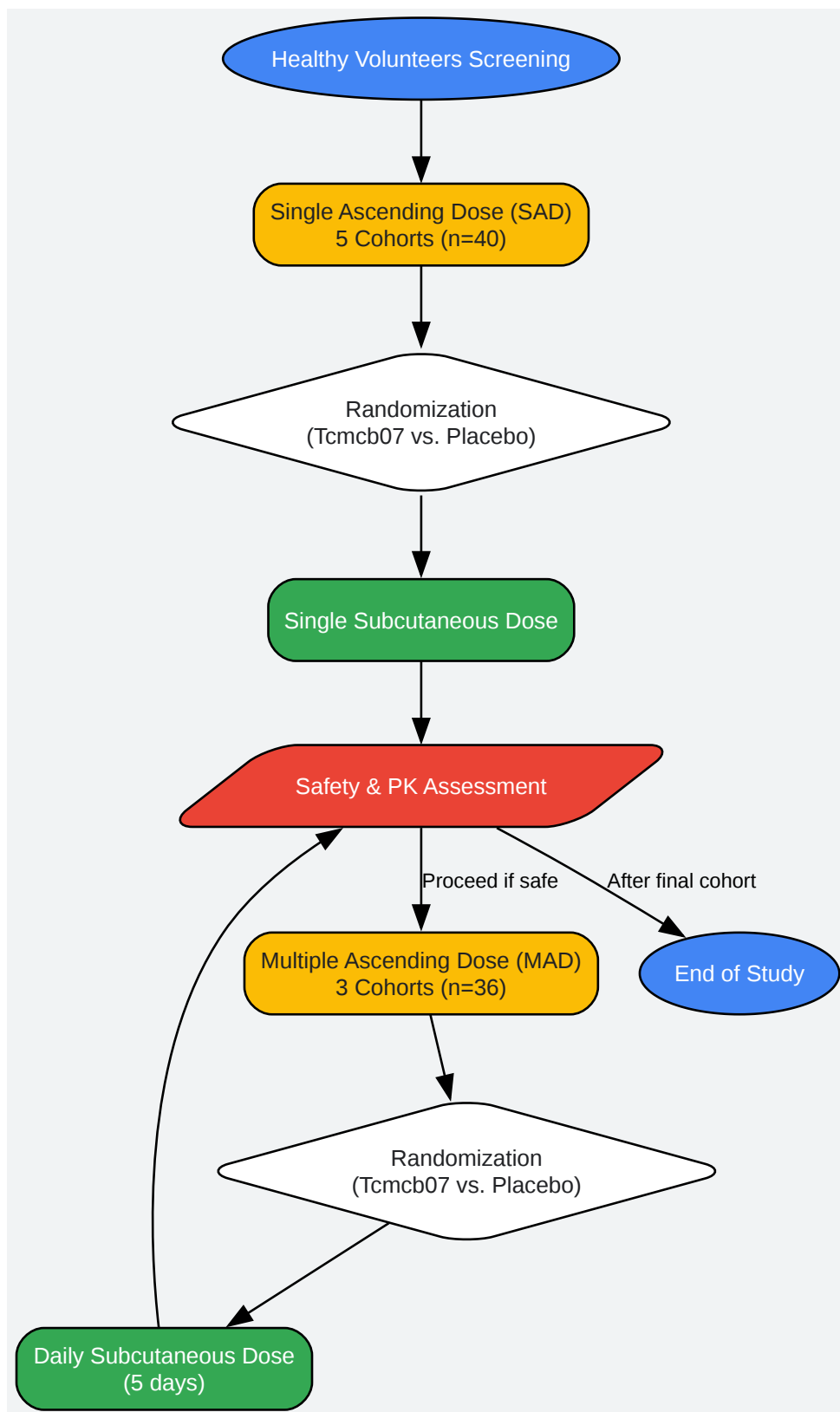


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Caption: **Tcmcb07** antagonizes the MC4R, blocking α -MSH action.

Experimental Workflow of the Phase 1 Clinical Trial

The Phase 1 clinical trial of **Tcmcb07** followed a structured workflow to assess its safety and pharmacokinetic profile in a dose-escalating manner.

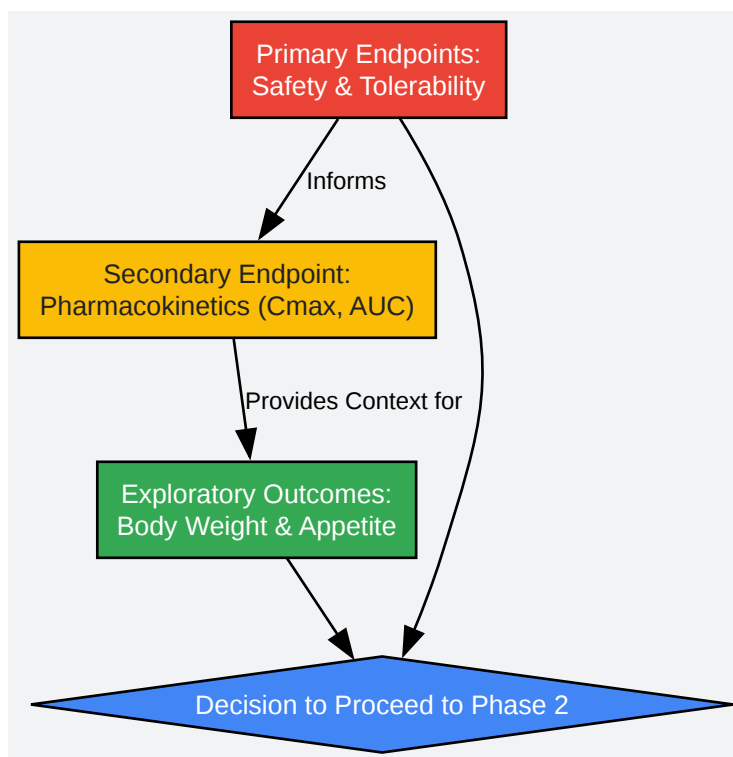


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Caption: Workflow of the Phase 1 SAD and MAD study of **Tcmcb07**.

Logical Relationship of Study Endpoints

The endpoints of the Phase 1 study were logically structured to first establish safety before proceeding to evaluate pharmacokinetics and preliminary efficacy signals.



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Caption: Logical flow of endpoints in the **Tcmcb07** Phase 1 trial.

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